N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a methyl group, and a tosylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Tosylpiperidine Moiety: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.
Acylation Reaction: The tosylpiperidine is then reacted with 2-(2-methoxy-5-methylphenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(1-piperidin-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(2-methoxy-5-methylphenyl)-2-(1-piperidin-2-yl)acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-7-10-19(11-8-16)29(26,27)24-13-5-4-6-18(24)15-22(25)23-20-14-17(2)9-12-21(20)28-3/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZEBZOJRTELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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